molecular formula C24H25N3O4 B2841155 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-80-8

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2841155
CAS No.: 618877-80-8
M. Wt: 419.481
InChI Key: RLBADHPWVVNKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized pyrrol-2-one derivative characterized by a benzofuran-2-carbonyl group at position 4, a diethylaminoethyl substituent at position 1, a hydroxyl group at position 3, and a pyridin-2-yl moiety at position 3. The diethylaminoethyl group may enhance solubility and cellular permeability, while the benzofuran and pyridine rings likely contribute to target binding via π-π interactions or hydrogen bonding.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-26(4-2)13-14-27-21(17-10-7-8-12-25-17)20(23(29)24(27)30)22(28)19-15-16-9-5-6-11-18(16)31-19/h5-12,15,21,29H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBADHPWVVNKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzofuran moiety : Contributes to the compound's biological activity.
  • Pyridinyl group : May enhance interaction with biological targets.
  • Diethylaminoethyl side chain : Potentially influences solubility and bioavailability.

Table 1: Structural Components of the Compound

ComponentDescription
BenzofuranAromatic heterocyclic compound
Carbonyl groupEnhances reactivity
Diethylamino groupIncreases solubility and potential binding
Pyridinyl groupMay facilitate interaction with receptors

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, indicating that modifications to the benzofuran structure can lead to enhanced activity against various pathogens. For example, benzofuran derivatives have shown significant activity against Mycobacterium tuberculosis and other bacterial strains.

  • Antimycobacterial Activity : Research has demonstrated that certain benzofuran derivatives exhibit profound antimycobacterial activity with low toxicity toward mammalian cells. Compounds similar to the target compound have shown IC90 values as low as 0.60 μM against M. tuberculosis .
  • Antibacterial Properties : The compound's structural analogs have been tested for antibacterial efficacy against gram-positive and gram-negative bacteria. Studies indicate that modifications at specific positions on the benzofuran ring can significantly alter antibacterial potency, with some derivatives achieving MIC values below 10 μg/mL against strains like E. coli and S. aureus .

Cytotoxicity

Cytotoxicity studies are critical for assessing the safety profile of new compounds. Preliminary findings suggest that while some benzofuran derivatives exhibit antimicrobial properties, they also possess varying degrees of cytotoxicity towards mammalian cells:

  • Selectivity Index : Compounds with a higher selectivity index are more favorable as they indicate effective antimicrobial action with reduced toxicity to host cells.
  • Case Study : A derivative similar to the target compound was evaluated, showing a promising therapeutic index, suggesting potential for further development .

Other Pharmacological Activities

In addition to antimicrobial effects, benzofuran derivatives have been investigated for various pharmacological activities:

  • Antifungal Activity : Some derivatives have demonstrated antifungal properties comparable to established antifungal agents, inhibiting growth at MIC levels between 1.6 and 12.5 μg/mL against species like Candida krusei and Candida neoformans .
  • Anti-inflammatory Effects : Certain studies suggest that benzofuran compounds may also exhibit anti-inflammatory activities, although more research is needed in this area.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

Pyrrol-2-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Molecular Weight Biological Activity Source
Target Compound 4-(Benzofuran-2-carbonyl), 5-(pyridin-2-yl), 1-(diethylaminoethyl), 3-hydroxy ~508.5 (calculated) Not explicitly reported
5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl) 4-(2-methyl-2,3-dihydrobenzofuran), 5-(4-benzyloxy-3-methoxyphenyl) 486.52 Unknown
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) 4-(thiophene-2-carbonyl), 5-(thiophen-2-yl), 1-(4,5-dimethylthiazol-2-yl) ~428.4 Matriptase inhibitor (IC₅₀: 2.6 μM)
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one 4-(4-benzyloxy-2-methylbenzoyl), 5-(3-nitrophenyl) 543.61 Unknown

Critical Observations

Substituent Impact on Bioactivity: The thiophene-carbonyl group in F3226-1198 enhances matriptase inhibition (IC₅₀: 2.6 μM), whereas the benzofuran-carbonyl group in the target compound may confer distinct selectivity due to increased aromatic bulk . Diethylaminoethyl groups (common in the target compound and ’s analogue) likely improve pharmacokinetic properties compared to simpler alkyl chains .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Nitro groups (e.g., in ’s compound) may reduce metabolic stability but enhance target affinity through dipole interactions.
  • Methoxy and benzyloxy groups (e.g., in ’s compound) could modulate lipophilicity and membrane penetration .

Pharmacological and Industrial Relevance

  • Drug Development: The diethylaminoethyl and pyridinyl groups position this compound as a candidate for CNS-targeted therapies, leveraging blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.